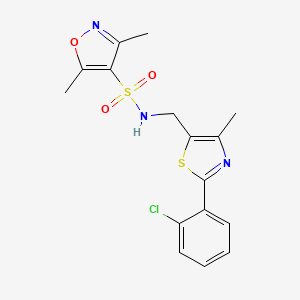
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H16ClN3O3S2 and its molecular weight is 397.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to a class of organic compounds known as phenol ethers . These are aromatic compounds containing an ether group substituted with a benzene ring
Mode of Action
It is known that phenol ethers can bind to various receptors due to their aromatic nature . The interaction of the compound with its targets could lead to changes in cellular processes, but the specifics of these interactions and changes are currently unknown.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of biological activities associated with indole derivatives , it is possible that this compound could have diverse effects at the molecular and cellular level.
生物活性
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring and sulfonamide group, suggest various biological activities. This article explores its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is C17H18ClN3O3S with a molecular weight of approximately 375.86 g/mol. The presence of the thiazole and isoxazole rings contributes to its chemical reactivity and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Contains sulfur and nitrogen, contributing to biological activity. |
| Sulfonamide Group | Known for antibacterial properties. |
| Chlorophenyl Moiety | Enhances lipophilicity, aiding in membrane penetration. |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiazole and sulfonamide moieties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Anticancer Properties
The compound's isoxazole structure has been associated with anticancer activity. Research indicates that similar compounds can induce apoptosis in cancer cells by modulating reactive oxygen species (ROS) levels, leading to cell cycle arrest and increased cell death . For example, thiazole derivatives have demonstrated significant cytotoxic effects against breast cancer cell lines such as MCF-7 .
Case Studies
- Antimalarial Activity : A related thiazole derivative exhibited antiplasmodial activity against chloroquine-resistant Plasmodium falciparum strains in vitro and showed promising results in vivo using murine models .
- Cytotoxicity in Cancer Cells : A study evaluating a series of thiazole derivatives found that certain compounds significantly inhibited the proliferation of lung cancer cells by inducing oxidative stress .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Induction of Apoptosis : The compound may activate mitochondrial pathways leading to increased ROS production, resulting in apoptosis in cancer cells.
Future Directions
Further research is needed to explore the full pharmacological profile of this compound. Potential areas for investigation include:
- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
- Mechanistic Studies : Elucidating the specific pathways involved in its biological activities.
- Structure-Activity Relationship (SAR) : Optimizing chemical modifications to enhance potency and selectivity.
属性
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S2/c1-9-14(24-16(19-9)12-6-4-5-7-13(12)17)8-18-25(21,22)15-10(2)20-23-11(15)3/h4-7,18H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPBORCGMGNYBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














